molecular formula C8H8N2O5 B1670374 (3,5-Dihydroxypicolinoyl)glycine CAS No. 1000025-58-0

(3,5-Dihydroxypicolinoyl)glycine

Cat. No.: B1670374
CAS No.: 1000025-58-0
M. Wt: 212.16 g/mol
InChI Key: GNUZHAQIWNLZMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,5-Dihydroxypicolinoyl)glycine is a glycine derivative featuring a picolinic acid backbone substituted with hydroxyl groups at the 3 and 5 positions.

Properties

CAS No.

1000025-58-0

Molecular Formula

C8H8N2O5

Molecular Weight

212.16 g/mol

IUPAC Name

2-[(3,5-dihydroxypyridine-2-carbonyl)amino]acetic acid

InChI

InChI=1S/C8H8N2O5/c11-4-1-5(12)7(9-2-4)8(15)10-3-6(13)14/h1-2,11-12H,3H2,(H,10,15)(H,13,14)

InChI Key

GNUZHAQIWNLZMI-UHFFFAOYSA-N

SMILES

C1=C(C=NC(=C1O)C(=O)NCC(=O)O)O

Canonical SMILES

C1=C(C=NC(=C1O)C(=O)NCC(=O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

DHPCG; 

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (3,5-Dihydroxypicolinoyl)glycine with three related compounds based on functional groups, biological activity, and applications.

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Functional Groups Known Applications/Interactions References
This compound Picolinic acid + glycine 3,5-dihydroxy, carboxylate, amine Potential metal chelation, protein/DNA binding (inferred) N/A
3,5-Dihydroxy-L-phenylglycine (DHPG) Phenylglycine 3,5-dihydroxy, carboxylate, amine Pharmaceutical intermediate, enzyme inhibition
3,5-Dibromo-salo derivatives Salicylaldehyde 3,5-dibromo, hydroxyl, aldehyde Nickel(II) coordination, DNA/protein binding
Procymidone/Vinclozolin Cyclic diketones 3,5-dichlorophenyl, heterocycles Fungicides (agricultural use)

Key Findings:

Metal Coordination vs. Bioactivity: Nickel(II) complexes of 3,5-dibromo-salo derivatives (e.g., [Ni(3,5-dibromo-salo)₂(phen)]) exhibit strong DNA and serum albumin binding via intercalation and hydrophobic interactions . By analogy, this compound’s dihydroxy and carboxylate groups may enable similar coordination with transition metals (e.g., Fe³⁺, Cu²⁺), though direct evidence is lacking. In contrast, DHPG (3,5-Dihydroxy-L-phenylglycine) is documented as a pharmaceutical intermediate with a unique identifier (UNII: CF5G2G268A), suggesting regulatory recognition for therapeutic applications .

Structural Impact on Solubility and Reactivity: The picolinoyl moiety in this compound introduces aromatic nitrogen, which may enhance solubility in polar solvents compared to purely phenyl-based analogs like DHPG. Halogenated analogs (e.g., 3,5-dibromo-salo) show increased lipophilicity, favoring membrane penetration in biological systems , whereas hydroxyl-rich compounds like this compound may prioritize aqueous-phase interactions.

Agrochemical vs. Pharmaceutical Potential: Dichlorophenyl-containing compounds (e.g., procymidone, vinclozolin) are established fungicides but lack the glycine moiety, limiting their biocompatibility . The glycine component in this compound could reduce toxicity and enhance biodegradability, aligning it more with pharmaceutical than agrochemical applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3,5-Dihydroxypicolinoyl)glycine
Reactant of Route 2
(3,5-Dihydroxypicolinoyl)glycine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.